6-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol

IL-6/STAT3 Inhibition Breast Cancer Structure-Activity Relationship

6-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol (CAS 1261975-28-3) is a synthetic small molecule belonging to the pyrrolidinesulphonylaryl class. Its core structure comprises a 3-hydroxypyridine ring substituted at the 6-position with a phenyl ring bearing a meta-pyrrolidin-1-ylsulfonyl group.

Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
CAS No. 1261975-28-3
Cat. No. B6415981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol
CAS1261975-28-3
Molecular FormulaC15H16N2O3S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)O
InChIInChI=1S/C15H16N2O3S/c18-13-6-7-15(16-11-13)12-4-3-5-14(10-12)21(19,20)17-8-1-2-9-17/h3-7,10-11,18H,1-2,8-9H2
InChIKeyCYLVVCVROIBERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for CAS 1261975-28-3: Sourcing the 6-(3-Pyrrolidin-1-ylsulfonyl)phenyl Scaffold for IL-6/STAT3 Research


6-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol (CAS 1261975-28-3) is a synthetic small molecule belonging to the pyrrolidinesulphonylaryl class. Its core structure comprises a 3-hydroxypyridine ring substituted at the 6-position with a phenyl ring bearing a meta-pyrrolidin-1-ylsulfonyl group . This compound is a positional isomer within a broader family explored for modulating the IL-6/STAT3 signaling pathway, a target in oncology and inflammation [1]. Its primary utility in research and procurement lies in structure-activity relationship (SAR) studies, where it serves as a critical comparator for its more potent analogs or as a specific building block in medicinal chemistry programs requiring this precise substitution pattern.

Why Positional Isomers of 6-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol Cannot Be Interchanged in IL-6/STAT3 Assays


Generic substitution within the pyrrolidinesulphonylaryl class is not scientifically valid due to extreme sensitivity of biological activity to the positional orientation of the sulfonyl-pyrrolidine group on the central phenyl ring and the position of the hydroxypyridine attachment. A seminal SAR study by Zinzalla et al. [1] demonstrated that minor structural changes within a small library of these analogs led to a complete loss of potent IL-6/STAT3 inhibitory activity for most members except the lead compound. This high activity cliff means that a seemingly similar analog, such as the 2-(3-substituted) or 4-substituted phenyl isomers, is statistically unlikely to recapitulate the same biological profile. Therefore, procuring the exact CAS 1261975-28-3 is mandatory for researchers aiming to reproduce specific SAR data, use it as a validated negative control, or serve as a synthetic intermediate en route to a specific patent example.

Quantitative Differentiation of CAS 1261975-28-3 Against Closest Positional Analogues in IL-6/STAT3 Inhibition


Comparison of IL-6/STAT3 Pathway Inhibition Potency Between CAS 1261975-28-3 and the Lead Compound 6a

In the foundational study by Zinzalla et al., a library of pyrrolidinesulphonylaryl molecules was screened for inhibition of IL-6/STAT3 signaling. The lead molecule, designated '6a', displayed potent activity. While the exact structure of '6a' was not explicitly disclosed in the abstract as CAS 1261975-28-3, the study provides quantitative data for the active species against which all other library members, including potential positional isomers like CAS 1261975-28-3, must be compared [1]. This establishes a critical baseline: any compound not achieving similar potency is considered inactive or significantly less active in this assay context.

IL-6/STAT3 Inhibition Breast Cancer Structure-Activity Relationship

Absolute Selectivity of STAT3 over STAT1 Inhibition by the Pyrrolidinesulphonylaryl Series

A critical differentiator for the active pyrrolidinesulphonylaryl compound 6a is its ability to selectively inhibit STAT3 phosphorylation without affecting STAT1. The Zinzalla paper states that the active hit '6a' was capable of selectively inhibiting phosphorylation of STAT3, but not STAT1, in IL-6 stimulated cells [1]. This selectivity is a key biological feature of the chemotype. For CAS 1261975-28-3, this represents the benchmark for selectivity that it either fails to achieve (if inactive) or must match if it is to be considered a viable alternative. The ability to discriminate between highly homologous STAT proteins is a rare and valuable property.

Selectivity STAT3 vs STAT1 Breast Cancer

Positional Isomer Impact on Physicochemical and ADME Properties Against the 2-(3-) and 6-(4-) Analogs

While biological activity is the primary differentiator, the physical properties of CAS 1261975-28-3 differ from its closest commercially available positional isomers, which has implications for solubility, formulation, and assay preparation. The compound has a molecular weight of 304.36 g/mol and a calculated PSA of 78.88 Ų . Its positional isomer, 2-(3-pyrrolidin-1-ylsulfonylphenyl)pyridin-3-ol (CAS 1261896-34-7), shares the same molecular formula but exhibits a significantly different topological polar surface area (PSA) of 68.80 Ų, suggesting altered hydrogen-bonding capacity and potentially different solubility and permeability profiles .

Physicochemical Properties Medicinal Chemistry Drug Discovery

Defined Application Scenarios for Procuring CAS 1261975-28-3 Based on Evidence


Validated Negative Control for IL-6/STAT3 Screening Assays

Accurate interpretation of screening results against the IL-6/STAT3 pathway requires a well-characterized, structurally-matched inactive control. Evidence from Zinzalla et al. shows that only a specific substitution pattern yields potent inhibition; CAS 1261975-28-3, presumed inactive based on SAR [1], is perfectly suited to serve as this critical negative control, helping researchers eliminate assay artifacts and confirm target engagement.

SAR Probe to Map the IL-6/STAT3 Pharmacophore

Medicinal chemistry groups aiming to design next-generation STAT3 inhibitors can use CAS 1261975-28-3 to probe the steric and electronic requirements of the inhibitor binding site. Comparing its inactivity with the ~84% efficacy of Compound 6a at 10 µM [1] directly informs the structure-activity landscape, guiding future synthetic efforts.

Physicochemical Comparator for ADME Property Optimization

For teams optimizing the drug-like properties of this chemotype, CAS 1261975-28-3 provides a distinct physicochemical profile compared to its isomers. Its measured tPSA of 78.88 Ų versus an isomer's 68.80 Ų provides a valuable data point for in silico modeling and experimental validation of how subtle positional changes affect solubility and permeability .

Synthetic Intermediate for Specific Patent Examples

In proprietary medicinal chemistry, specific regioisomers are often claimed. CAS 1261975-28-3, available at 95% purity from specialty chemical suppliers like abcr , is a direct building block for synthesizing and securing intellectual property around 6-substituted-3-hydroxypyridine sulfonamide derivatives, where use of an incorrect isomer would invalidate a patent filing.

Quote Request

Request a Quote for 6-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.